molecular formula C24H50O2 B1228329 Tetracosane-1,2-diol CAS No. 97338-13-1

Tetracosane-1,2-diol

Cat. No. B1228329
CAS RN: 97338-13-1
M. Wt: 370.7 g/mol
InChI Key: PTSXVUICYWATQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,2-tetracosanediol is a glycol that is tetracosane bearing two hydroxy substituents located at positions 1 and 2. It derives from a hydride of a tetracosane.

Scientific Research Applications

  • Bioremediation in Saline Environments : Tetracosane has been used to enrich alkane-degrading bacteria from oil-contaminated saline soils. A specific strain, Qtet3, showed the capability to degrade over 90% of tetracosane in saline environments, suggesting its potential application in bioremediation of saline soils and wastes (Dastgheib et al., 2011).

  • Stereoselective Sugar Synthesis : Research on the dihydroxylation of 1,2-dioxines, which relates to tetracosane-1,2-diol, has implications in stereoselective sugar synthesis. This process is significant for the production of various sugars, including natural sugars like psicose (Robinson et al., 2006).

  • Thermal Energy Storage : Studies on encapsulated n-tetracosane for thermal energy storage have shown its effectiveness. Encapsulating n-tetracosane in materials like silica and silver nanoparticles enhances thermal conductivity, stability, and energy storage efficiency, making it a promising candidate for thermal energy storage applications (Shin et al., 2021).

  • Biotechnological Production of Diols : Tetracosane-1,2-diol is related to the broader category of diols, which are important in biotechnological processes for producing chemicals like 1,2-propanediol. These diols have applications in industries such as polymers, food, pharmaceuticals, and textiles (Saxena et al., 2010).

  • Molecular Dynamics in Monolayers : Research using quasielastic neutron scattering and molecular dynamics simulations on tetracosane monolayers has provided insights into diffusive motions and conformational dynamics in molecular monolayers. This is valuable for understanding surface interactions and molecular behavior at interfaces (Hansen et al., 2004).

  • Gasoline Identification : Tetracosane has been used as a marker in gasoline samples for identification purposes, demonstrating its application in forensic and quality control analyses in fuel industries (Nekhoroshev et al., 2009).

  • Study of Melting in Phase Change Materials : Tetracosane's use in studying the melting behavior of Phase Change Materials (PCM) provides crucial information for designing materials with optimized thermal properties, relevant in areas like building materials and temperature regulation technologies (Madruga et al., 2018).

  • Structural Characterization in Lipid Nanoparticles : The structure of tetracosane lipid nanoparticles stabilized by lecithin was investigated, revealing insights into the arrangement of stabilizing layers and the interactions at the oil-water interface. This research is significant for the development of emulsions and nano-delivery systems in pharmaceuticals and cosmetics (Schmiele et al., 2016).

properties

IUPAC Name

tetracosane-1,2-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H50O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-24(26)23-25/h24-26H,2-23H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTSXVUICYWATQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCC(CO)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H50O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30913972
Record name Tetracosane-1,2-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30913972
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

370.7 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tetracosane-1,2-diol

CAS RN

97338-13-1
Record name 1,2-Tetracosanediol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=97338-13-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tetracosane-1,2-diol
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tetracosane-1,2-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30913972
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tetracosane-1,2-diol
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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